Cyclohexylmethanesulfinyl chloride

説明

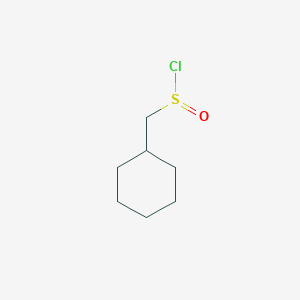

Cyclohexylmethanesulfinyl chloride (C₇H₁₃ClOS) is an organosulfur compound characterized by a sulfinyl group (S=O) bonded to a cyclohexylmethyl substituent and a chlorine atom. Sulfinyl chlorides are critical intermediates in organic synthesis, particularly for forming sulfoxides, which have applications in pharmaceuticals and asymmetric catalysis . This compound is hypothesized to be synthesized via methods analogous to methanesulfinyl chloride, such as the reaction of cyclohexylmethanesulfinic acid with thionyl chloride (SOCl₂) .

特性

分子式 |

C7H13ClOS |

|---|---|

分子量 |

180.70 g/mol |

IUPAC名 |

cyclohexylmethanesulfinyl chloride |

InChI |

InChI=1S/C7H13ClOS/c8-10(9)6-7-4-2-1-3-5-7/h7H,1-6H2 |

InChIキー |

FTUFCYWZDWLUFP-UHFFFAOYSA-N |

正規SMILES |

C1CCC(CC1)CS(=O)Cl |

製品の起源 |

United States |

準備方法

Data Table Summarizing Preparation Parameters

Research Outcomes and Analytical Data

Purity: High purity sulfinyl chlorides are achievable by careful control of reaction conditions and purification steps.

Spectroscopic Characterization: Typically characterized by NMR (1H, 13C), IR (S=O and S–Cl stretches), and sometimes mass spectrometry. For example, methanesulfonyl chloride shows characteristic S=O stretching near 1350 cm⁻¹ and S–Cl bands around 550 cm⁻¹.

Stability: Sulfinyl chlorides are moisture sensitive and decompose upon prolonged exposure to water, forming sulfinic acids and HCl.

Applications: Serve as intermediates in synthesis of sulfoxides, sulfonamides, and other sulfur-containing compounds.

化学反応の分析

Types of Reactions: Cyclohexylmethanesulfinyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfinamides and sulfinates, respectively.

Oxidation Reactions: The compound can be oxidized to form sulfonyl chlorides.

Reduction Reactions: It can be reduced to cyclohexylmethanesulfinic acid under specific conditions.

Common Reagents and Conditions:

Substitution: Reagents like ammonia or primary amines in the presence of a base.

Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products:

Sulfinamides: Formed from reactions with amines.

Sulfonyl Chlorides: Resulting from oxidation.

Sulfinates: Produced from reactions with alcohols.

科学的研究の応用

Cyclohexylmethanesulfinyl chloride has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the modification of biomolecules for research purposes.

Medicine: Investigated for potential use in drug development due to its reactivity.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of cyclohexylmethanesulfinyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfinyl derivatives. The molecular targets include nucleophilic sites on organic molecules, facilitating various chemical transformations.

類似化合物との比較

Structural and Functional Analogues

The following table compares cyclohexylmethanesulfinyl chloride with sulfinyl and sulfonyl chlorides of varying substituents:

Reactivity and Stability

- Sulfinyl vs. Sulfonyl Chlorides : Sulfinyl chlorides (S=O) are generally less electrophilic than sulfonyl chlorides (SO₂) but more reactive toward nucleophiles due to the polarizable S=O bond. For example, methanesulfinyl chloride reacts with alcohols to form sulfinates, whereas sulfonyl chlorides form sulfonate esters .

- This compound may exhibit greater thermal stability than aromatic analogs like α-toluenesulfinyl chloride due to reduced resonance destabilization .

Hazard Profiles

- Cyclohexyl Derivatives : Chlorocyclohexane (CAS 542-18-7), a structurally related compound, is classified as a flammable liquid (Flam. Liq. 3) with skin and eye irritation hazards (H315, H319) . This compound likely shares similar risks due to the reactive chlorine and sulfinyl group.

- Sulfonyl Chlorides : Cyclohexylmethanesulfonyl chloride (CAS 4352-30-1) is commercially available and handled under inert conditions due to moisture sensitivity, suggesting analogous precautions for the sulfinyl variant .

Research Findings and Industrial Relevance

- Synthesis : Methanesulfinyl chloride is prepared via thionyl chloride and methanesulfinic acid, a method adaptable to this compound by substituting with cyclohexylmethanesulfinic acid .

- Applications : Sulfonyl chlorides like cyclohexylmethanesulfonyl chloride are used in API manufacturing, as demonstrated by Syngenesis Chemscience, which leverages expertise from pharmaceutical giants like Lupin and Teva . The sulfinyl analog may find niche roles in asymmetric catalysis due to the chiral sulfur center.

- Commercial Availability : Advent Bio supplies cyclohexylmethanesulfonyl chloride (CAS 4352-30-1) in bulk, highlighting industrial demand for cyclohexyl-containing sulfonyl/sulfinyl chlorides .

Q & A

Q. What are the key steps and considerations for synthesizing cyclohexylmethanesulfinyl chloride?

The synthesis typically involves reacting cyclohexylmethanol with thionyl chloride (SOCl₂) under anhydrous conditions. Critical steps include:

- Maintaining strict moisture control to prevent hydrolysis of the sulfinyl chloride group.

- Monitoring reaction temperature (typically 0–25°C) to avoid side reactions like over-chlorination.

- Purification via vacuum distillation or chromatography to isolate the product from byproducts (e.g., HCl, SO₂). Characterization should include ¹H/¹³C NMR, IR (to confirm S=O and S-Cl stretches), and elemental analysis .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Spectroscopic Methods :

- NMR : ¹H NMR should show signals for cyclohexyl protons (δ 1.0–2.5 ppm) and the methanesulfinyl group (δ 3.5–4.0 ppm).

- IR : Peaks at ~1130 cm⁻¹ (S=O) and 580 cm⁻¹ (S-Cl).

Advanced Research Questions

Q. What experimental strategies optimize the reactivity of this compound in nucleophilic substitutions?

The compound’s electrophilicity is influenced by steric hindrance from the cyclohexyl group. Strategies include:

- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity without competing hydrolysis.

- Catalysis : Use of Lewis acids (e.g., ZnCl₂) to activate the sulfinyl chloride group.

- Temperature Control : Lower temperatures (e.g., –20°C) reduce side reactions in sensitive substrates. Comparative studies with analogous sulfinyl chlorides (e.g., methylsulfinyl chloride) highlight steric effects on reaction rates .

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

Discrepancies often arise from variations in:

- Moisture Levels : Trace water hydrolyzes sulfinyl chloride to sulfinic acid, altering reactivity.

- Substrate Steric Effects : Bulky nucleophiles (e.g., tert-butanol) show lower yields due to steric hindrance. Mitigation involves:

- Standardizing reaction conditions (e.g., inert atmosphere, controlled humidity).

- Validating results with multiple analytical techniques (e.g., NMR kinetics, mass spectrometry) .

Q. What are the challenges in synthesizing sulfonamide derivatives from this compound?

Key challenges include:

- Competing Hydrolysis : Rapid reaction with moisture necessitates anhydrous conditions.

- Byproduct Formation : HCl generation can protonate amines, reducing nucleophilicity. Solutions:

- Use of Schlenk techniques or molecular sieves to maintain dryness.

- Addition of a base (e.g., triethylamine) to neutralize HCl and drive the reaction forward. Example reaction with ammonia:

Yields >80% are achievable with optimized stoichiometry (1:1.2 molar ratio) .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of toxic vapors (HCl, SO₂).

- Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation.

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .

Q. How should researchers design experiments to study the compound’s stability under varying conditions?

- Stability Tests :

| Condition | Parameter Monitored | Method |

|---|---|---|

| Temperature (25°C vs. 40°C) | Degradation rate | HPLC/GC-MS over 24h |

| Humidity (0% vs. 50% RH) | Hydrolysis products | ¹H NMR, IR |

Comparative and Mechanistic Insights

Q. How does the cyclohexyl group influence the compound’s reactivity compared to linear-chain sulfinyl chlorides?

- Steric Effects : The bulky cyclohexyl group reduces accessibility to the sulfinyl chloride, slowing reactions with large nucleophiles (e.g., tertiary amines).

- Electronic Effects : Electron-donating cyclohexyl group slightly decreases electrophilicity at sulfur. Data from analogous compounds (e.g., methylsulfinyl chloride) show 2–3x faster reaction rates in SN2 substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。